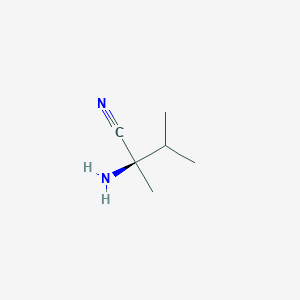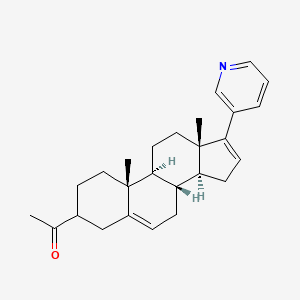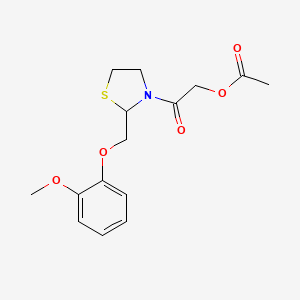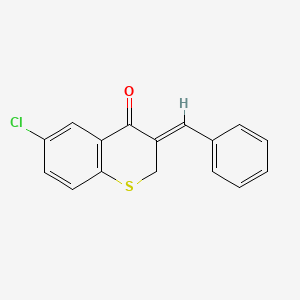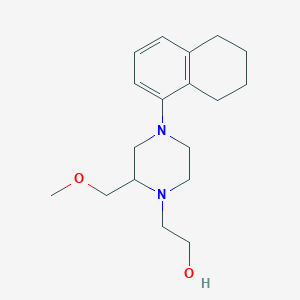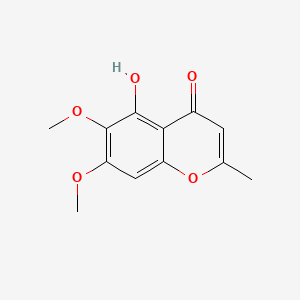
Stellatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stellatin is a novel phenolic metabolite isolated from the fungus Aspergillus variecolor. It is chemically identified as 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxy-isocoumarin . This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
The synthesis of stellatin involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the isocoumarin core: This is achieved through a series of condensation reactions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isocoumarin ring.
Hydroxymethylation: Addition of a hydroxymethyl group to the isocoumarin core.
Analyse Des Réactions Chimiques
Stellatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydrothis compound, and substituted this compound derivatives.
Applications De Recherche Scientifique
Stellatin has shown promise in various scientific research applications:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: this compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, making them potential candidates for anti-inflammatory drugs
Industry: this compound’s chemical stability and reactivity make it a potential candidate for use in industrial applications, such as the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of stellatin involves its interaction with specific molecular targets. For example, this compound derivatives inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making this compound derivatives potential anti-inflammatory agents.
Comparaison Avec Des Composés Similaires
Stellatin can be compared with other phenolic metabolites and isocoumarin derivatives:
Similar Compounds: Other phenolic metabolites include flavonoids and coumarins, which also exhibit antioxidant and antimicrobial properties.
Uniqueness: this compound’s unique combination of hydroxyl, methoxy, and hydroxymethyl groups on the isocoumarin core distinguishes it from other similar compounds. This unique structure contributes to its specific biological activities and chemical reactivity.
Propriétés
Numéro CAS |
62995-11-3 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-7(13)10-8(17-6)5-9(15-2)12(16-3)11(10)14/h4-5,14H,1-3H3 |
Clé InChI |
PJCFJNHVNWMRPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


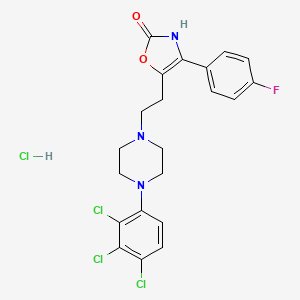


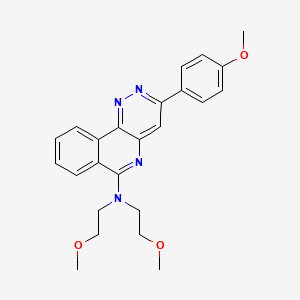
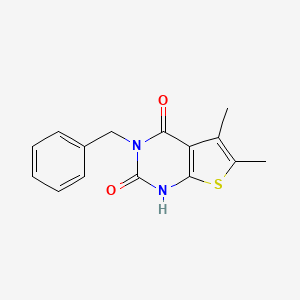
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)

